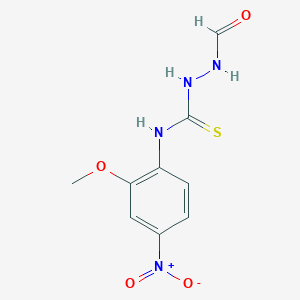
2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-Formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide (FMNHC) is a chemical compound that belongs to the class of hydrazinecarbothioamides. It is widely used in scientific research applications due to its unique properties and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is not well understood. However, it is believed that the compound exerts its biological activity by inhibiting the growth of microorganisms and cancer cells. It is thought to do this by interfering with the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is its ease of synthesis and high yield. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are numerous future directions for the research and development of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide. One potential direction is the development of new derivatives of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide with improved solubility and biological activity. Another potential direction is the investigation of the mechanism of action of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide to better understand how it exerts its biological activity. Additionally, 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide is a unique and versatile compound that has numerous scientific research applications. Its ease of synthesis and high yield make it an attractive candidate for the development of new drugs and other compounds. While its mechanism of action is not well understood, it has been shown to exhibit a range of biochemical and physiological effects. Further research is needed to fully understand the potential of 2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide and to explore its possible applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-formyl-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide has numerous scientific research applications, including its use as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a potential drug candidate. It has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4S/c1-17-8-4-6(13(15)16)2-3-7(8)11-9(18)12-10-5-14/h2-5H,1H3,(H,10,14)(H2,11,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCFLFRGYMDIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4692865.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4692868.png)
![4-ethoxy-N,3-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4692869.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B4692877.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4692893.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4692901.png)


![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4692914.png)
![1-(2-methoxyethyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4692926.png)
![methyl 2-{[2-cyano-3-(pentafluorophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4692932.png)
![6-cyclopropyl-1-isopropyl-3-methyl-4-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692935.png)
![N-(2-chlorophenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4692937.png)
